Femoxetine

Catalog No.
S615317
CAS No.
59859-58-4
M.F
C20H25NO2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Femoxetine

CAS Number

59859-58-4

Product Name

Femoxetine

IUPAC Name

(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1

InChI Key

OJSFTALXCYKKFQ-YLJYHZDGSA-N

SMILES

Array

Synonyms

femoxetine, femoxetine, (3S-cis)-isomer, femoxetine, hydrochloride, (3S-trans)-isomer, femoxitine, FG 4962, FG 4963, FG 8043, FG 8044, trans-(+)-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine, trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine

Canonical SMILES

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3

Femoxetine is a member of piperidines.
serotonin uptake inhibitor; RN given refers to (3R-trans)-isome

Femoxetine is a highly lipophilic (LogP ~4.0), trans-3,4-disubstituted piperidine derivative and a selective serotonin reuptake inhibitor (SSRI). Characterized by its tertiary amine structure (N-methyl) and a pKa of approximately 9.04, it presents distinct solubility and formulation profiles compared to secondary amine analogs. In scientific procurement, Femoxetine is primarily sourced as a pure reference standard for neuropharmacological benchmarking, a model compound for asymmetric synthesis validation, and a structural probe in antimicrobial efflux pump inhibition studies. Its streamlined synthetic accessibility makes it a reproducible baseline material for advanced laboratory workflows [1].

Substituting Femoxetine with closely related SSRIs like Paroxetine or Fluoxetine compromises structural and functional fidelity in specialized assays. Unlike Paroxetine, which is a secondary amine featuring a para-fluoro phenyl group and a methylenedioxy moiety, Femoxetine is a tertiary amine possessing a methoxy phenoxy group. This N-methyl substitution fundamentally alters the compound's processability by eliminating the need for late-stage N-demethylation during synthesis. Furthermore, in microbiological applications, the specific structural variances between Femoxetine and Paroxetine drive differential inhibition profiles against multidrug efflux pumps (e.g., NorA in Staphylococcus aureus). Utilizing a generic in-class substitute will yield inaccurate structure-activity relationship (SAR) mapping and alter baseline binding kinetics[1].

Processability and Synthetic Step Economy

The synthesis of trans-3,4-disubstituted piperidines often requires complex protecting group strategies. The total synthesis of Paroxetine typically necessitates a late-stage N-demethylation step (often via a carbamate intermediate) to convert a tertiary amine precursor into the final secondary amine. In contrast, Femoxetine naturally retains the N-methyl group, allowing it to be synthesized directly in fewer steps (e.g., a 5-step NHC-catalyzed homoenolate addition route yielding 82% ee). This avoidance of harsh demethylation conditions improves overall step economy and scale-up efficiency [1].

Evidence DimensionRequirement for late-stage N-demethylation
Target Compound DataFemoxetine: Not required (synthesized directly as a tertiary amine)
Comparator Or BaselineParoxetine: Required (necessitates conversion to a carbamate intermediate)
Quantified DifferenceEliminates at least one complex deprotection step, improving overall yield and process efficiency
ConditionsTotal asymmetric synthesis of trans-3,4-disubstituted piperidines

For custom synthesis and scale-up procurement, Femoxetine offers a more streamlined and cost-effective manufacturing route than its secondary amine counterparts.

Baseline Potency in Serotonin Reuptake Inhibition

As a reference standard in neuropharmacological screening, Femoxetine demonstrates a highly specific binding profile. In vitro assays measuring the inhibition of [3H]-5-HT uptake into rat hypothalamic synaptosomes report an IC50 of 14 nM for Femoxetine. Under identical conditions, Fluoxetine exhibits an IC50 of 16 nM, while Citalopram shows an IC50 of 2.4 nM. This establishes Femoxetine as a quantitatively distinct tertiary amine benchmark that performs comparably to mainstream SSRIs [1].

Evidence DimensionInhibition of [3H]-5-HT uptake (IC50)
Target Compound DataFemoxetine: 14 nM
Comparator Or BaselineFluoxetine: 16 nM
Quantified Difference2 nM lower IC50 (marginally higher potency than Fluoxetine in this specific model)
ConditionsIn vitro rat hypothalamic synaptosomes

Provides researchers with a validated, highly potent tertiary amine reference standard for benchmarking novel monoamine transporter inhibitors.

Differential Inhibition of Bacterial Multidrug Efflux Pumps

Beyond its primary neurological targets, Femoxetine is utilized as a structural probe in antimicrobial resistance research. Studies evaluating the inhibition of Staphylococcus aureus multidrug efflux pumps (such as NorA) have demonstrated that the structural differences between Paroxetine and Femoxetine—specifically the N-methyl group and altered ether substituents—are responsible for differential inhibitory potencies. Femoxetine provides a distinct baseline for mapping the pharmacophore required to reverse Gram-positive bacterial resistance, an application where generic SSRI substitution would obscure critical SAR data [1].

Evidence DimensionInhibition of S. aureus efflux pumps (NorA/non-NorA)
Target Compound DataFemoxetine: Exhibits specific, structurally-dependent direct antibacterial and efflux inhibition activity
Comparator Or BaselineParoxetine: Exhibits a divergent inhibition profile due to secondary amine and fluoro-substituents
Quantified DifferenceDistinct differential potency driven by the N-methyl and methoxy structural variances
ConditionsIn vitro S. aureus multidrug efflux pump assays

Crucial for procurement in microbiology labs developing antibiotic adjuvants, where precise structural variations dictate efflux pump binding affinity.

Antimicrobial Adjuvant Screening

Due to its established differential inhibition of Staphylococcus aureus multidrug efflux pumps compared to Paroxetine, Femoxetine is an ideal structural probe for developing non-antibiotic adjuvants aimed at reversing Gram-positive resistance [1].

Neuropharmacological Reference Standards

With a validated IC50 of 14 nM for 5-HT reuptake, Femoxetine serves as a precise tertiary amine benchmark in high-throughput screening assays evaluating novel monoamine transporter modulators [2].

Validation of Asymmetric Synthesis Methodologies

Because it avoids the complex late-stage N-demethylation required by Paroxetine, Femoxetine is frequently procured as a target molecule to validate new enantioselective catalytic processes, such as NHC-catalyzed homoenolate additions [3].

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

311.188529040 Da

Monoisotopic Mass

311.188529040 Da

Heavy Atom Count

23

UNII

8Y719ZLX8C

Other CAS

59859-58-4

Wikipedia

Femoxetine

Dates

Last modified: 02-18-2024

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